Recql5-IN-1
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Overview
Description
RECQL5-IN-1 is a potent inhibitor of the RECQL5 helicase, a member of the RecQ family of DNA helicases. These helicases play a crucial role in maintaining genome stability by participating in DNA replication, transcription, and repair. This compound targets both the enzymatic and non-enzymatic domains of RECQL5, making it a valuable tool in scientific research, particularly in the study of cancer and genomic instability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of RECQL5-IN-1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are typically proprietary information held by the developers. general synthetic methods for similar compounds involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions to achieve the desired chemical transformations .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring the purity of the final product, and implementing quality control measures. The use of automated reactors and continuous flow systems can enhance the efficiency and consistency of the production process .
Chemical Reactions Analysis
Types of Reactions
RECQL5-IN-1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: Involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols or amines .
Scientific Research Applications
RECQL5-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the mechanisms of DNA helicases and their role in maintaining genome stability.
Biology: Helps in understanding the cellular processes involving RECQL5, such as DNA replication, transcription, and repair.
Medicine: Investigated for its potential therapeutic applications in treating cancers associated with genomic instability.
Industry: Utilized in the development of diagnostic tools and assays for detecting helicase activity
Mechanism of Action
RECQL5-IN-1 exerts its effects by inhibiting the helicase activity of RECQL5. It binds to both the enzymatic and non-enzymatic domains of RECQL5, preventing it from unwinding DNA. This inhibition disrupts the normal functions of RECQL5 in DNA replication, transcription, and repair, leading to increased genomic instability. The molecular targets of this compound include the ATPase and helicase domains of RECQL5, and it interferes with the interaction between RECQL5 and other proteins involved in DNA metabolism .
Comparison with Similar Compounds
Similar Compounds
BLM Inhibitors: Target the BLM helicase, another member of the RecQ family.
WRN Inhibitors: Target the WRN helicase, associated with Werner syndrome.
RECQL4 Inhibitors: Target the RECQL4 helicase, linked to Rothmund-Thomson syndrome.
Uniqueness of this compound
This compound is unique in its ability to target both the enzymatic and non-enzymatic domains of RECQL5, making it a versatile tool for studying the multifaceted roles of RECQL5 in genome stability. Unlike other inhibitors that may only target a single domain, this compound provides a comprehensive approach to inhibiting RECQL5 activity .
Properties
Molecular Formula |
C25H18F6N4O2S |
---|---|
Molecular Weight |
552.5 g/mol |
IUPAC Name |
1-[(S)-(5-benzylsulfanyl-1,3,4-oxadiazol-2-yl)-phenylmethyl]-3-[3,5-bis(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C25H18F6N4O2S/c26-24(27,28)17-11-18(25(29,30)31)13-19(12-17)32-22(36)33-20(16-9-5-2-6-10-16)21-34-35-23(37-21)38-14-15-7-3-1-4-8-15/h1-13,20H,14H2,(H2,32,33,36)/t20-/m0/s1 |
InChI Key |
BHTXRKYKSWDTRG-FQEVSTJZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CSC2=NN=C(O2)[C@H](C3=CC=CC=C3)NC(=O)NC4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NN=C(O2)C(C3=CC=CC=C3)NC(=O)NC4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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